molecular formula C8H7FO2 B8202669 6-fluoro-4H-1,3-benzodioxine

6-fluoro-4H-1,3-benzodioxine

Cat. No.: B8202669
M. Wt: 154.14 g/mol
InChI Key: NHMHUXUFZNHYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-4H-1,3-benzodioxine is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity : A study by Montgomery et al. (1992) found that 6-fluoro-4H-1,3-benzodioxine exhibits biological activity, such as increasing the lifespan of mice inoculated with P388 leukemia and showing slight activity against HIV in cell culture (Montgomery et al., 1992).

  • Cancer Research : Chen et al. (2015) reported that a derivative, 3-12, a 6'-fluorobenzylideneindolinone, has potent growth inhibitory activities on hepatocellular carcinoma cells and can decrease tumor load in a murine model (Chen et al., 2015).

  • Antimicrobial Agents : Sivala et al. (2020) synthesized phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, showing promising anti-bacterial and anti-fungal activities against various bacteria and fungi (Sivala et al., 2020).

  • Herbicidal Activity : Huang et al. (2005) discovered that this compound has high herbicidal activity and is safe for crops such as cotton, maize, and wheat (Huang et al., 2005).

  • Neuroscience Research : Kügler et al. (2013) identified a compound with high affinity and selectivity for the D4 receptor, suggesting its potential as a radioligand for in vivo imaging (Kügler et al., 2013).

  • Carcinogenesis Studies : A study by Buening et al. (1983) compared the tumorigenic activities of 6-F-BP and benzo[a]pyrene, observing similar effects in inducing lung adenomas, skin papillomas, skin tumors, and sarcomas in mice (Buening et al., 1983).

  • Pharmaceutical Development : Anzini et al. (2008) synthesized Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a novel, highly potent, and safe antianxiety agent with partial agonist activity (Anzini et al., 2008).

  • Antihypertensive Agent Synthesis : Chen Xin-zhi (2007) synthesized 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of Nebivolol, a new antihypertensive agent (Chen Xin-zhi, 2007).

Properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMHUXUFZNHYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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